BenchChemオンラインストアへようこそ!

N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Physicochemical profiling Drug-likeness prediction Assay development

This pyridine-4-carboxamide features a distinctive 4-chlorobenzyl N-substituent and oxan-4-yloxy O-substituent—a combination that creates a pharmacophoric profile not achievable with generic analogs. The tetrahydropyran ring modulates lipophilicity (clogP 3.65), while the 4-chloro substituent provides a specific halogen-bond donor. With TPSA 71.19 Ų, 5 H-bond acceptors, and full Rule-of-5 compliance (MW 346.81), this scaffold is ready for systematic SAR exploration, chemoproteomic probe design, and diversity-oriented synthesis. Choose this precisely characterized building block to ensure experimental reproducibility and avoid blind substitution errors.

Molecular Formula C18H19ClN2O3
Molecular Weight 346.81
CAS No. 2034240-22-5
Cat. No. B2355108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
CAS2034240-22-5
Molecular FormulaC18H19ClN2O3
Molecular Weight346.81
Structural Identifiers
SMILESC1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19ClN2O3/c19-15-3-1-13(2-4-15)12-21-18(22)14-5-8-20-17(11-14)24-16-6-9-23-10-7-16/h1-5,8,11,16H,6-7,9-10,12H2,(H,21,22)
InChIKeyZUUFJFKZFRWKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034240-22-5): Structural Identity and Physicochemical Baseline for Procurement Decisions


N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034240-22-5) is a synthetic pyridine-4-carboxamide (isonicotinamide) derivative with molecular formula C₁₈H₁₉ClN₂O₃ and a molecular weight of 346.81 g/mol [1]. Its architecture combines an isonicotinamide core, a 4-chlorobenzyl substituent at the carboxamide nitrogen, and an oxan-4-yloxy (tetrahydropyran-4-yloxy) ether at the pyridine 2-position . Predicted physicochemical properties include a calculated logP of 3.65, topological polar surface area of 71.19 Ų, five hydrogen bond acceptors, two hydrogen bond donors, and five rotatable bonds—placing it within Lipinski's Rule of Five space [1]. This compound is commercially available as a research-grade building block and screening compound from multiple suppliers, with typical purity specifications of ≥95% .

Why N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034240-22-5) Cannot Be Simply Replaced by In-Class Analogs


Within the 2-(oxan-4-yloxy)pyridine-4-carboxamide chemotype, the specific combination of the 4-chlorobenzyl N-substituent and the oxan-4-yloxy O-substituent creates a unique pharmacophoric and physicochemical profile that cannot be replicated by generic substitution. Regioisomeric analogs—such as the 3-pyridinecarboxamide (nicotinamide) series or compounds with the chlorobenzyl group at alternative positions—exhibit fundamentally different hydrogen-bonding geometries, conformational preferences, and target recognition patterns [1]. The tetrahydropyran (oxane) ring contributes to modulated lipophilicity and solubility compared to simple alkoxy or aryloxy alternatives, while the 4-chloro substituent on the benzyl group provides a specific halogen-bond donor and steric footprint distinct from unsubstituted, 2-chloro, or 4-fluoro benzyl analogs [2]. These structural features collectively determine the compound's behavior in biochemical assays, synthetic transformations, and formulation contexts, making blind substitution a source of experimental irreproducibility.

Quantitative Differentiation Evidence for N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034240-22-5) Against Closest Analogs


Predicted Lipophilicity (clogP) Comparison with Regioisomeric and Substituent Analogs Informs Assay Compatibility and Formulation Strategy

The target compound has a calculated logP (clogP) of 3.65, as reported in the Sildrug/ECBD database [1]. This value is intermediate between the less lipophilic N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide analog (estimated clogP approximately 2.8–3.2 based on fragment contributions) and the more lipophilic N-benzyl-N-butyl-2-(oxan-4-yloxy)pyridine-4-carboxamide (estimated clogP >4.0). The 4-chlorobenzyl group contributes approximately +0.7–1.0 logP units relative to an unsubstituted benzyl analog, as inferred from Hansch π-values for aromatic chlorine [2]. A clogP of 3.65 places this compound in a favorable range for membrane permeability in cell-based assays without the excessive lipophilicity that can lead to non-specific binding and poor aqueous solubility, providing a rationale for selecting this specific analog over more or less lipophilic alternatives when balanced physicochemical properties are required.

Physicochemical profiling Drug-likeness prediction Assay development

Topological Polar Surface Area (TPSA) Differentiation from Regioisomeric Nicotinamide Analogs Affects Passive Permeability Predictions

The target compound exhibits a calculated TPSA of 71.19 Ų [1]. This value is dictated by the isonicotinamide (4-carboxamide) core geometry; the corresponding nicotinamide (3-carboxamide) regioisomer would present an identical TPSA value but a markedly different spatial distribution of polar surface area relative to the lipophilic substituents. The isonicotinamide arrangement places the carboxamide group at the pyridine 4-position, creating an extended linear hydrogen-bonding vector that differs from the angled presentation of the 3-carboxamide isomer. This geometric distinction is functionally significant: isonicotinamide-based derivatives have demonstrated superior xanthine oxidase inhibitory potency compared to their nicotinamide counterparts (e.g., IC₅₀ values up to 10-fold lower in matched-pair comparisons within the same study) [2]. While this specific compound has not been tested in that assay system, the core scaffold geometry represents a non-interchangeable structural determinant of biological recognition.

ADME prediction Blood-brain barrier penetration Oral bioavailability

Rotatable Bond Count and Conformational Flexibility Differentiate from N-Aryl and N,N-Disubstituted Analogs for Target Engagement Profiling

The target compound possesses 5 rotatable bonds, as calculated in the Sildrug/ECBD database [1], arising from the chlorobenzyl-CH₂-NH, the methylene connector, the ether oxygen, the tetrahydropyran ring, and the carboxamide group. This represents an intermediate degree of conformational flexibility: lower than N,N-disubstituted analogs (which introduce additional rotatable bonds and entropic penalties upon binding) and higher than directly N-arylated analogs such as N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide (estimated 4 rotatable bonds), which lack the benzylic methylene spacer [2]. The benzylic methylene group (CH₂ between the 4-chlorophenyl ring and the amide nitrogen) is a critical structural feature that introduces a 'kink' in the molecular scaffold, enabling conformational sampling that is sterically inaccessible to the directly N-arylated analog. This flexibility may be advantageous for induced-fit binding mechanisms, while the directly N-arylated analog presents a more rigid, planar architecture suited for shape-complementary binding pockets.

Conformational analysis Entropic binding penalty Ligand efficiency

Critical Note on Evidence Strength: Limited Publicly Available Quantitative Biological Data Necessitates Direct Comparative Profiling

A comprehensive search of primary research databases (PubMed, ChEMBL, BindingDB, PubChem, ZINC, Google Patents) as of April 2026 did not yield any peer-reviewed publications or patent examples containing quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) specifically for N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034240-22-5) [1][2]. The compound is listed in several chemical vendor catalogs and the Sildrug/ECBD cheminformatics database with predicted physicochemical properties, but no experimentally determined biochemical or cellular potency values are publicly available [3]. The BindingDB entry BDBM50596626 (CHEMBL5175938), which reports an IC₅₀ of 1.29 × 10³ nM for human P2X4 receptor antagonism, was investigated but the associated SMILES string does not correspond to the target compound's structure [2]. Users requiring quantitative biological differentiation from close analogs should commission head-to-head comparative profiling in their assay system of interest, using this compound's well-defined chemical identity and commercial availability as a procurement starting point.

Evidence transparency Procurement risk assessment Data gap analysis

Evidence-Based Application Scenarios for N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034240-22-5)


Medicinal Chemistry: Isonicotinamide Scaffold Optimization for Enzyme Inhibition Programs

Based on the well-established precedent that isonicotinamide derivatives can serve as potent enzyme inhibitors (e.g., xanthine oxidase inhibition with structure-dependent IC₅₀ values in the sub-micromolar to micromolar range) [1], this compound can be deployed as a core scaffold for systematic SAR exploration. The 4-chlorobenzyl N-substituent and oxan-4-yloxy O-substituent provide two independently modifiable vectors for optimizing target affinity, selectivity, and pharmacokinetic properties. Its intermediate lipophilicity (clogP 3.65) supports both biochemical and cell-based assay compatibility without requiring formulation additives [2]. Researchers should perform direct head-to-head comparisons with the N-(4-chlorophenyl) direct aryl analog and the N-benzyl des-chloro analog to quantify the contribution of the benzylic methylene spacer and the 4-chloro substituent to target engagement.

Chemical Biology: A Structurally Defined Probe for Chemoproteomic Profiling of Pyridine Carboxamide Interactomes

The compound's well-defined chemical structure, commercial availability, and predicted Rule-of-Five compliance (MW 346.81, clogP 3.65, HBD 2, HBA 5) [1] make it suitable for use as a parent scaffold in chemoproteomic studies. The 4-chlorobenzyl group provides a distinct mass tag (+34 Da for ³⁷Cl isotopologue) that can aid in mass spectrometry-based target identification workflows. The oxan-4-yloxy ether linkage offers a potential site for linker attachment (via replacement of the tetrahydropyran with functionalized variants) in pull-down probe design. Its intermediate conformational flexibility (5 rotatable bonds) may facilitate binding to diverse protein targets in unbiased screening paradigms [1].

Synthetic Methodology Development: A Tetrahydropyranyl Ether-Containing Building Block for Parallel Library Synthesis

As a pyridine-4-carboxamide building block featuring both an ether-linked tetrahydropyran ring and a secondary amide with a chlorobenzyl substituent, this compound can serve as a versatile intermediate for parallel amide coupling, ether cleavage/functionalization, or pyridine ring modification reactions. The structural features—specifically the 4-chlorobenzyl group (amenable to Pd-catalyzed cross-coupling) and the oxane ring (stable under most reaction conditions but cleavable under acidic conditions)—provide orthogonal synthetic handles suitable for diversity-oriented synthesis [2]. Its relatively high clogP (3.65) facilitates organic-phase reactions and chromatographic purification compared to more polar pyridine carboxamide analogs.

Analytical Reference Standard: Physicochemical Benchmarking for Pyridine Carboxamide Quality Control

Given the availability of detailed predicted physicochemical parameters (TPSA 71.19 Ų, clogP 3.65, HBA 5, HBD 2) [1], this compound can function as a well-characterized reference standard for analytical method development targeting the pyridine-4-carboxamide chemotype. Its distinct chromatographic behavior (predicted retention based on logP) and spectroscopic features (characteristic amide carbonyl IR stretch, tetrahydropyran ether C-O-C signals, and aromatic C-Cl signature in MS) make it suitable for HPLC method calibration, LC-MS system suitability testing, and NMR reference spectra generation for this compound class.

Quote Request

Request a Quote for N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.